N-(4-methylphenyl)biphenyl-4-carboxamide
Description
N-(4-Methylphenyl)biphenyl-4-carboxamide is a carboxamide derivative featuring a biphenyl core substituted at the 4-position with a carboxamide group. The amide nitrogen is further modified with a 4-methylphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties.
The compound’s molecular formula is inferred to be C₂₀H₁₇NO (molecular weight: 287.36 g/mol), based on analogs like N-(4-acetylphenyl)biphenyl-4-carboxamide (C₂₁H₁₇NO₂, MW: 315.37 g/mol) .
Properties
Molecular Formula |
C20H17NO |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H17NO/c1-15-7-13-19(14-8-15)21-20(22)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22) |
InChI Key |
UEFBHCAKUIKKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted biphenyl derivatives.
Scientific Research Applications
N-(4-methylphenyl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and potentially exerting neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of N-(4-methylphenyl)biphenyl-4-carboxamide can be contextualized by comparing it to structurally analogous compounds (Table 1). Key differences in substituents, activity, and applications are highlighted below.
Table 1: Comparative Analysis of Biphenyl-4-Carboxamide Derivatives
*Calculated based on analogous structures.
Key Observations
Substituent Effects on Bioactivity
- Antifungal Activity : Sulfonamide derivatives (e.g., Compound 3) exhibit fungistatic effects against Candida spp., attributed to the sulfamoyl group’s polarity and hydrogen-bonding capacity, which may interfere with fungal enzyme activity . In contrast, the 4-methylphenyl group in the target compound lacks such polar moieties, likely reducing antifungal potency but improving CNS penetration due to higher lipophilicity.
- TRPV1 Antagonism : ASP8370, a hydroxyphenyl-piperidinyl derivative, demonstrates oral efficacy in neuropathic pain models. The 3-hydroxyl group and piperidinylmethyl side chain are critical for TRPV1 binding, suggesting that substitutions on the phenyl ring or amide nitrogen must balance hydrophobicity and target engagement .
For example, N-(4-ethylphenyl)biphenyl-4-carboxamide (logP ~4.5) is more lipophilic than Compound 3 (logP ~2.8) . Hydrogen Bonding: Sulfonamide and hydroxycarbamoyl groups (as in 4a) form strong hydrogen bonds, improving target binding but limiting membrane permeability. The methylphenyl group’s lack of H-bond donors/acceptors may shift applications toward CNS targets .
Toxicity and Selectivity
- Sulfonamide-based analogs (e.g., Compound 3) showed negligible cytotoxicity in mammalian cells at fungistatic concentrations, suggesting a favorable therapeutic index . However, the target compound’s methylphenyl group could pose metabolic challenges (e.g., CYP450-mediated oxidation to reactive metabolites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
